N,N-dimethyl-6-[3-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]pyrazine-2-carboxamide
Overview
Description
N,N-dimethyl-6-[3-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]pyrazine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a carboxamide group and a phenyl ring, which is further substituted with a pyrazolyl group linked to a pyridinyl moiety. The presence of these functional groups and heterocycles makes it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-6-[3-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazine ring, followed by the introduction of the carboxamide group. The phenyl ring is then substituted with the pyrazolyl group, which is subsequently linked to the pyridinyl moiety. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process would typically include the optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Purification techniques, such as crystallization, distillation, or chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-6-[3-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N,N-dimethyl-6-[3-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]pyrazine-2-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is investigated for its use in materials science, such as the development of new polymers or catalysts.
Mechanism of Action
The mechanism of action of N,N-dimethyl-6-[3-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N,N-dimethyl-6-[3-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]pyrazine-2-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridinyl moiety and amide functional group but differ in their overall structure and properties.
Pyrazole derivatives: Compounds containing the pyrazole ring exhibit similar reactivity and potential biological activities.
Pyrazine carboxamides: These compounds have the pyrazine ring and carboxamide group, making them structurally related but with different substituents.
The uniqueness of this compound lies in its specific combination of functional groups and heterocycles, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N,N-dimethyl-6-[3-[1-(pyridin-2-ylmethyl)pyrazol-3-yl]phenyl]pyrazine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-27(2)22(29)21-14-23-13-20(25-21)17-7-5-6-16(12-17)19-9-11-28(26-19)15-18-8-3-4-10-24-18/h3-14H,15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAOLDEOUOSFZHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=NC(=CN=C1)C2=CC=CC(=C2)C3=NN(C=C3)CC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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